N,N-Diglycidyl-4-glycidyloxyaniline
Description
Overview of Triglycidyl-p-aminophenol (TGAP) within Epoxy Monomer Classifications
N,N-Diglycidyl-4-glycidyloxyaniline is commonly known in the industry as Triglycidyl-p-aminophenol (TGAP). polymerinnovationblog.com It falls under the classification of glycidyl (B131873) amine epoxy resins. tetrawill.com The structure of TGAP is distinguished by a central para-aminophenol backbone to which three reactive glycidyl (epoxy) groups are attached. Two glycidyl groups are bonded to the nitrogen atom of the amino group, and one is linked to the phenolic oxygen atom, forming a trifunctional molecule.
This trifunctionality is a key characteristic that sets TGAP apart from more common bifunctional epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA). polymerinnovationblog.commdpi.com The presence of three epoxy groups allows for a higher degree of crosslinking during the curing process. Epoxy monomers are generally classified based on their chemical structure (e.g., aromatic, aliphatic) and their functionality, which is the number of reactive epoxy groups per molecule. utk.edu TGAP is categorized as an aromatic, trifunctional epoxy monomer. polymerinnovationblog.comresearchgate.net This high functionality is directly responsible for the enhanced thermal and mechanical properties of the resulting cured polymer networks.
Table 1: Chemical Identification of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline nih.gov |
| CAS Number | 5026-74-4 chemicalbook.com |
| Molecular Formula | C₁₅H₁₉NO₄ biosynth.com |
| Molecular Weight | 277.32 g/mol biosynth.com |
| Synonyms | Triglycidyl-p-aminophenol (TGAP), p-(Diglycidylamino)phenyl glycidyl ether, 4-Glycidyloxy-N,N-diglycidylaniline cymitquimica.comsigmaaldrich.com |
Significance of Multifunctional Epoxy Resins in High-Performance Systems
Multifunctional epoxy resins, defined as those containing more than two epoxy groups per molecule, are critical components in the formulation of high-performance polymer systems. researchgate.net Their significance stems from their ability to form densely packed, three-dimensional crosslinked networks when cured with suitable agents. researchgate.netrbhltd.com This high crosslink density is directly correlated with superior material properties compared to conventional bifunctional epoxy systems. rbhltd.com
The primary advantages of using multifunctional resins like TGAP include:
Enhanced Thermal Stability: The highly crosslinked structure provides excellent resistance to thermal degradation, resulting in a higher glass transition temperature (Tg). cymitquimica.commdpi.comrbhltd.com This makes them suitable for applications exposed to elevated temperatures. tetrawill.com
Improved Mechanical Properties: These resins exhibit high tensile strength, high modulus, and improved stiffness. utk.eduresearchgate.netrbhltd.com
Superior Chemical Resistance: The dense network structure limits the penetration of solvents and other chemicals, leading to outstanding chemical resistance. researchgate.net
These attributes make multifunctional epoxy resins indispensable in sectors where material failure is not an option. utk.edursc.org They are extensively used as matrix materials for fiber-reinforced composites in the aerospace and automotive industries, as high-temperature adhesives, and for encapsulating electronic components. cymitquimica.comutk.edurbhltd.com The versatility in selecting curing agents and modifying formulations allows for the tailoring of properties to meet specific and demanding application requirements. researchgate.net
Table 2: Typical Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Appearance | Yellow to brown viscous liquid nih.govwatson-int.com |
| Density (at 25 °C) | 1.22 g/mL chemicalbook.comsigmaaldrich.com |
| Viscosity (at 25 °C) | 2000 - 6000 cPs watson-int.com |
| Epoxy Equivalent Weight | 105.0 - 115.0 g/Eq watson-int.comapolloscientific.co.uk |
| Refractive Index (n20/D) | 1.567 chemicalbook.comsigmaaldrich.com |
| Flash Point | 113 °C (closed cup) sigmaaldrich.com |
Historical Context of this compound Research and Development
The development of this compound is rooted in the broader history of epoxy resin chemistry, which saw significant advancements in the mid-20th century. The foundational work on producing glycidyl derivatives from aromatic amines and aminophenols began in the 1950s. Early research and patents, such as those from the late 1950s and early 1960s, detailed the synthesis of glycidyl amines by reacting primary aromatic amines with epichlorohydrin (B41342) under controlled conditions.
The synthesis of aminophenol-based triglycidyl compounds was a logical progression, aiming to create resins with higher heat resistance and improved mechanical performance compared to existing epoxy systems. google.com Patents from that era describe methods to prepare these compounds, for example, by reacting p-aminophenol with an excess of epichlorohydrin. cymitquimica.comgoogle.com
This compound emerged as a specialized, high-purity monomer as the demand for high-performance materials grew, particularly within the aerospace and electronics industries. Research focused on optimizing the synthesis to maximize the yield of the desired trifunctional monomer while minimizing the formation of oligomeric byproducts. vot.pl Studies have explored its synthesis and curing behavior, often comparing its properties to its meta-isomer (triglycidyl-m-aminophenol) to understand the influence of the glycidyl groups' positions on the final properties of the cured resin. researchgate.netvot.pl This ongoing research highlights the compound's continued importance in the development of advanced materials.
Structure
3D Structure
Properties
IUPAC Name |
4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-3-12(17-9-15-10-20-15)4-2-11(1)16(5-13-7-18-13)6-14-8-19-14/h1-4,13-15H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIPJALLQVEEQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN(CC2CO2)C3=CC=C(C=C3)OCC4CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31305-88-1 | |
| Record name | Triglycidyl-p-aminophenol homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31305-88-1 | |
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DSSTOX Substance ID |
DTXSID8027585 | |
| Record name | 4-(Diglycidylamino)phenyl glycidyl ether | |
| Source | EPA DSSTox | |
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Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Yellow viscous liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Oxiranemethanamine, N-[4-(2-oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)- | |
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| Record name | 4-(Diglycidylamino)phenyl glycidyl ether | |
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CAS No. |
5026-74-4 | |
| Record name | N,N,O-Triglycidyl-p-aminophenol | |
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| Record name | TK 12759 | |
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| Record name | 2-Oxiranemethanamine, N-[4-(2-oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)- | |
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| Record name | 4-(Diglycidylamino)phenyl glycidyl ether | |
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| Record name | p-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline | |
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| Record name | P-GLYCIDOXY-N,N-DIGLYCIDYLANILINE | |
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Polymerization and Curing Kinetics of N,n Diglycidyl 4 Glycidyloxyaniline Systems
Thermal Curing Behavior and Kinetic Studies
The thermal curing of N,N-Diglycidyl-4-glycidyloxyaniline is a complex process involving multiple chemical reactions that transform the low-viscosity liquid resin into a rigid, three-dimensional polymeric network. The kinetics of this transformation are highly dependent on factors such as temperature, the type and concentration of the curing agent, and the presence of any catalysts or accelerators.
Isothermal and Non-Isothermal Differential Scanning Calorimetry (DSC) Analysis of Curing Exotherms
Differential Scanning Calorimetry (DSC) is a primary analytical technique used to investigate the curing process of epoxy resins. By measuring the heat flow to or from a sample as a function of temperature or time, DSC can quantify the exothermic heat of reaction associated with the cross-linking process. researchgate.net This analysis can be performed under two principal modes: non-isothermal (dynamic) and isothermal.
In non-isothermal DSC analysis , the uncured resin system is heated at a constant rate, and the resulting heat flow is recorded. This produces a characteristic exothermic peak, where the total area under the peak is proportional to the total enthalpy of the curing reaction (ΔH_total). The shape and temperature range of this exotherm provide qualitative information about the reaction rate and the temperature window in which curing occurs. For example, in the cationic homopolymerization of this compound catalyzed by phosphotungstate (PTA), a dynamic DSC scan at a ramp rate of 0.5°C/min shows a distinct cure exotherm from which the rate of conversion can be determined. researchgate.net
In isothermal DSC analysis , the sample is rapidly heated to a specific curing temperature and held constant while the heat flow is monitored over time. The rate of heat evolution is directly proportional to the rate of the curing reaction at that temperature. Integrating the heat flow over time allows for the determination of the degree of cure (α) as a function of time. Isothermal DSC experiments are essential for developing kinetic models that can predict the curing behavior under specific processing conditions. mdpi.com For many epoxy systems, the reaction rate initially increases due to the formation of catalytic species (autocatalysis) before decreasing as the reactants are consumed and mobility is restricted by the forming network. researchgate.net
Determination of Activation Energies for Polymerization Reactions
The activation energy (Ea) is a critical kinetic parameter that represents the minimum energy required to initiate the curing reaction. It quantifies the temperature sensitivity of the reaction rate; a lower activation energy implies that the reaction can proceed at a faster rate at lower temperatures. researchgate.netmdpi.com Activation energies for epoxy curing are often determined from a series of DSC experiments conducted at different heating rates (non-isothermal) or at different constant temperatures (isothermal).
For the cationic homopolymerization of this compound, the activation energy was found to be independent of the concentration of the phosphotungstate (PTA) catalyst. researchgate.net This suggests that the energy barrier for the reaction is an intrinsic property of the resin system under these specific catalytic conditions. researchgate.net
| Catalyst Concentration (PTA Volume Fraction) | Activation Energy (Ea) in kJ/mol |
| 0.01 | 70 ± 2 |
| 0.03 | 72 ± 2 |
| 0.06 | 72 ± 1 |
| 0.09 | 71 ± 2 |
This interactive table is based on data for the phosphotungstate (PTA) catalyzed cationic homopolymerization of this compound. researchgate.net
Autocatalytic Kinetic Models for N,N-Diglycidyl-4-glycidoxyloxyaniline Cure
The curing of epoxy-amine systems often exhibits autocatalytic behavior. researchgate.netkpi.ua In this type of reaction, a product of the reaction acts as a catalyst, accelerating the reaction rate. netzsch.com For epoxy resins, the hydroxyl groups formed during the epoxy-amine addition reaction can catalyze further reactions of epoxy groups, leading to a characteristic acceleration in the cure rate after an initial induction period. kpi.ua
An autocatalytic kinetic model can be mathematically described by the following equation:
dα/dt = (k1 + k2 * α^m) * (1 - α)^n
where:
dα/dt is the rate of cure
α is the degree of cure
k1 is the rate constant for the non-catalytic reaction
k2 is the rate constant for the autocatalytic reaction
m and n are the reaction orders
This model accounts for both the initial, non-catalyzed reaction and the subsequent, product-catalyzed acceleration. mdpi.com Studies on similar multifunctional epoxy resins, such as tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM), have confirmed an autocatalytic reaction mechanism for both the primary and secondary amine reactions with epoxide groups when cured with diaminodiphenyl sulfone (DDS). kpi.ua Given the structural similarities, the curing of this compound with amine hardeners is expected to follow a similar autocatalytic pathway. The evaluation of autocatalytic kinetic models is crucial for accurately predicting cure behavior, especially in processes where temperature and reaction rates change dynamically. researchgate.netnetzsch.com
Role of Curing Agents (Hardeners) in Network Formation
The selection of a curing agent, or hardener, is paramount as it dictates the processing characteristics of the resin system and the ultimate thermomechanical properties of the cured polymer. haihangchem.com this compound can be cured with various types of hardeners, most commonly aromatic amines and anhydrides. haihangchem.com The hardener reacts with the epoxy groups of the resin to form a highly cross-linked, three-dimensional network. The trifunctional nature of this compound allows for the formation of a network with a high cross-link density, which is directly responsible for the high glass transition temperature (Tg) and excellent mechanical properties of the cured material.
Aromatic amines are widely used as hardeners for high-performance epoxy applications due to the superior thermal stability and chemical resistance they impart to the cured network. usm.edu Diaminodiphenyl sulfone (DDS) is a common choice for curing this compound, particularly in the aerospace industry. mdpi.comresearchgate.net
The curing reaction proceeds via the nucleophilic addition of the amine hydrogen atoms to the carbon atoms of the epoxy ring, causing the ring to open and form a hydroxyl group and a carbon-nitrogen bond. Each primary amine group can react with two epoxy groups, and each secondary amine formed can react with another, leading to a highly cross-linked structure. Curing with aromatic amines like DDS typically requires elevated temperatures to achieve a full cure but results in materials with very high glass transition temperatures (Tg), often exceeding 200°C. mdpi.com The reactivity of this compound (also called TGPAP) with DDS has been studied and compared to other epoxy systems, highlighting its suitability for high-performance applications. mdpi.comresearchgate.net
Anhydride (B1165640) curing agents represent another important class of hardeners for epoxy resins, including this compound. haihangchem.comsigmaaldrich.com They are known for producing cured systems with excellent thermal stability, high glass transition temperatures, and good electrical properties. sigmaaldrich.com
The curing mechanism with anhydrides is more complex than with amines and typically requires an accelerator or catalyst, such as a tertiary amine or an imidazole. The reaction is initiated by the opening of the anhydride ring by a hydroxyl group (which may be present as an impurity or formed from an initial reaction with the epoxy) to form a monoester and a carboxylic acid. The carboxylic acid then reacts with an epoxy group to form a hydroxyl-ester. This newly formed hydroxyl group can then react with another anhydride molecule, propagating the polymerization. This chain of reactions results in a polyester-ether network. The properties of the final cured material depend significantly on the stoichiometry of the resin-to-hardener ratio and the type and concentration of the accelerator used.
Effect of Stoichiometric Ratios on Curing Progress
The stoichiometry, or the ratio of epoxy resin to curing agent, is a critical parameter that significantly influences the curing progress and the ultimate properties of the thermoset polymer derived from this compound. The trifunctional nature of this epoxy monomer, possessing three reactive glycidyl (B131873) groups, allows for the formation of a densely cross-linked network. The precise stoichiometric balance between the epoxy groups and the reactive sites of the curing agent (e.g., amine or anhydride hardeners) dictates the crosslinking density, which in turn governs the material's mechanical properties and glass transition temperature (Tg) .
Variations from the ideal stoichiometric ratio can lead to significant changes in the polymer network structure. For instance, an excess of the epoxy component (resin-rich formulation) can result in a less densely cross-linked network due to unreacted epoxy groups, potentially leading to a more ductile material. Conversely, a hardener-rich formulation might also result in an incomplete network with different mechanical characteristics. Studies on other epoxy systems, such as those based on diglycidyl ether of bisphenol A (DGEBA), have shown that deviations from stoichiometry impact properties like Tg and water absorption researchgate.netethz.ch. For anhydride-cured epoxies, a higher stoichiometric ratio can lead to a greater amount of unreacted anhydride, which correlates with increased water absorption and can affect the material's long-term performance under environmental stress ethz.ch.
The curing cycle, including temperature and duration, interacts with the stoichiometric ratio to determine the final degree of cure and network structure . Therefore, optimizing the stoichiometric ratio is a key strategy for tailoring the properties of this compound-based polymers for specific high-performance applications.
| Stoichiometric Condition | Effect on Network Structure | Impact on Material Properties |
|---|---|---|
| Stoichiometric (Balanced) | Optimal crosslinking density | Optimized glass transition temperature (Tg) and mechanical strength |
| Epoxy-Rich (Excess Epoxy) | Lower crosslink density, unreacted epoxy groups | May result in a more ductile material, decreased Tg |
| Hardener-Rich (Excess Curing Agent) | Incomplete network formation, presence of unreacted hardener | Altered mechanical properties, potential for plasticization |
Photopolymerization and UV-Curing Kinetics
Mechanistic Insights into Light-Induced Cationic Polymerization
The photopolymerization of this compound, like other epoxy monomers, can be initiated by UV radiation through a cationic ring-opening mechanism. This process relies on photoinitiators that generate a strong acid upon exposure to light. Commonly used photoinitiators for this purpose include diaryliodonium and triarylsulfonium salts acs.orgnih.gov.
The mechanism proceeds as follows:
Photoinitiation : Upon absorption of UV photons, the photoinitiator undergoes photolysis. For instance, triarylsulfonium salts, upon photolysis, interact with a proton source (like solvent or monomer) to release a strong Brønsted acid (HX) acs.org.
Initiation : The generated acid protonates the oxygen atom of an epoxy ring on the this compound molecule. This protonation activates the ring, making it susceptible to nucleophilic attack.
Propagation : A neutral epoxy monomer attacks the protonated, activated epoxy ring. This ring-opening reaction forms a new covalent bond and transfers the positive charge to the newly added monomer unit, creating a growing polymer chain with a reactive cationic center (an oxonium ion). This process repeats, leading to the formation of a polyether network nih.gov.
Termination/Chain Transfer : The polymerization continues until the reactive cationic center is terminated, for example, by reacting with nucleophilic impurities or through chain transfer reactions.
This cationic polymerization process is advantageous as it is not inhibited by atmospheric oxygen, unlike free-radical polymerization acs.org. The reaction can continue even after the UV light source is removed, as the generated Lewis acid remains active nih.gov. Advanced techniques like photo-controlled living cationic polymerization, using specific photocatalysts and chain transfer agents, offer even greater control over the polymer chain growth under "on-off" light irradiation nih.gov.
Impact of Photoinitiators on Curing Rate and Conversion
The choice and concentration of the photoinitiator are crucial factors that significantly affect the rate and extent of UV-curing in this compound systems. The effectiveness of the photoinitiator is dependent on its ability to absorb the wavelength of the incident UV light and efficiently generate the cationic species that initiate polymerization radtech2020.com.
Types of Photoinitiators:
Diaryliodonium and Triarylsulfonium Salts: These are highly reactive photoinitiators for the ring-opening polymerization of epoxy monomers acs.org. They generate strong Brønsted acids upon photolysis, leading to efficient curing acs.orgnih.gov. The reactivity can be tuned by modifying the chemical structure of the salt and the nature of the counter-anion (e.g., SbF₆⁻, PF₆⁻, AsF₆⁻) acs.orgnih.gov.
Effect of Concentration: The concentration of the photoinitiator has a direct impact on the curing kinetics.
Increased Rate: Generally, increasing the photoinitiator concentration leads to a higher rate of polymerization because more initiating radicals or cations are generated upon UV exposure nih.gov.
Conversion Limits: However, an excessively high concentration of photoinitiator can have a detrimental effect. It can lead to a very rapid initial reaction, causing a quick increase in viscosity (vitrification) that restricts the mobility of the reactive species. This can trap unreacted monomers within the cross-linked network, ultimately leading to a lower final conversion nih.gov. Furthermore, high concentrations can cause excessive light absorption at the surface, preventing uniform curing through the depth of the material, an effect known as the screening effect acs.orgradtech2020.com.
The optimal photoinitiator concentration is therefore a balance between achieving a fast cure rate and ensuring high final monomer conversion and uniform through-cure.
| Photoinitiator Type | Mechanism | Key Characteristics |
|---|---|---|
| Diaryliodonium Salts (e.g., (C₆H₅)₂I⁺ SbF₆⁻) | Generates Brønsted acid (HX) upon photolysis | Highly reactive, colorless, good thermal stability nih.gov |
| Triarylsulfonium Salts (e.g., (C₆H₅)₃S⁺ SbF₆⁻) | Generates Brønsted acid (HX) upon photolysis | Very reactive, suitable for thin and thick film applications acs.org |
Inhibition Effects of Nitrogen-Containing Epoxy Monomers on Photopolymerization
A significant characteristic of this compound in the context of UV-curing is its inherent inhibitory effect on cationic photopolymerization. Research has shown that nitrogen-containing epoxy monomers, including this compound and 4,4′-methylenebis(N,N-diglycidylaniline), exhibit non-reactivity or significantly retarded polymerization rates when exposed to UV radiation in the presence of a cationic photoinitiator researchgate.netresearchgate.net.
The primary reason for this inhibition is the presence of the tertiary amine group in the monomer's structure. Amines are basic compounds due to the lone pair of electrons on the nitrogen atom. These lone-pair electrons can readily scavenge the protons (H⁺) or Brønsted acids generated by the photoinitiator. This acid-base neutralization reaction effectively consumes the initiating species, preventing them from protonating the epoxy rings and initiating the polymerization process researchgate.netresearchgate.net.
The extent of this inhibition is directly related to the basicity of the amine. More basic amines are stronger inhibitors because the lone pair of electrons is more readily available to neutralize the acid researchgate.net. This inhibitory effect explains why, in comparative studies, cycloaliphatic epoxides (which lack nitrogen atoms) polymerize readily under UV irradiation, while this compound fails to show a significant reaction exotherm under the same conditions researchgate.net.
Despite this inhibitory behavior, the monomer can be used as an additive to control the reaction rate in other photopolymerizable epoxy formulations. By acting as a scavenger, it can decrease the rate of polymerization without necessarily compromising the final conversion, especially in non-vitrifying systems researchgate.net.
Real-Time Spectroscopic Monitoring of UV-Curing (e.g., FTIR)
Real-time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful and widely used analytical technique for monitoring the kinetics of rapid UV-curing processes scispace.comimaging.org. This method allows for the continuous, in-situ observation of chemical changes occurring within the sample as it is being irradiated.
The experimental setup for RT-FTIR involves simultaneously exposing a thin film of the resin formulation to a UV light source and the analyzing IR beam of the spectrometer scispace.com. The instrument rapidly acquires a series of IR spectra over the course of the reaction, often at a rate of multiple spectra per second shimadzu.com.
The principle of monitoring is based on tracking the disappearance of characteristic absorption bands of the reactive functional groups. For epoxy systems like this compound, the curing process is followed by monitoring the decrease in the intensity of the absorption band corresponding to the epoxy ring, typically found around 915-810 cm⁻¹ shimadzu.com.
From the RT-FTIR data, several key kinetic parameters can be determined:
Degree of Conversion: By comparing the initial absorbance of the epoxy band to its absorbance at any given time, the percentage of reacted epoxy groups (i.e., the degree of conversion) can be calculated quantitatively scispace.comimaging.org.
Rate of Polymerization: The rate of polymerization (Rp) can be determined from the first derivative of the conversion versus time plot semanticscholar.org.
RT-FTIR offers significant advantages over other methods, such as eliminating the issue of "dark cure" (reactions continuing after irradiation stops but before measurement), which can be a problem in conventional, non-real-time analyses imaging.org. This technique provides invaluable data for understanding how variables like photoinitiator type, concentration, light intensity, and the presence of inhibitors affect the curing profile scispace.com.
Advanced Curing Techniques and Controlled Polymerization
Beyond conventional thermal and UV curing, advanced techniques are being explored to achieve greater control over the polymerization of this compound systems, enabling the precise tailoring of polymer architecture and properties.
One major area of research is the development of controlled polymerization methods. Photo-controlled living cationic polymerization, for example, represents a sophisticated approach to UV curing. By using specific photoredox catalysts in combination with chain transfer agents, it is possible to regulate the polymerization process with exceptional temporal control. The polymer chain growth can be switched "on" and "off" simply by turning the light source on and off. This allows for the synthesis of polymers with controlled molar mass and low dispersity, which is difficult to achieve with conventional cationic polymerization nih.gov.
Another advanced strategy involves the use of novel catalytic systems to gain better control over the curing process. Latent catalysts are particularly important in this regard. These are catalysts that remain inactive at ambient temperatures but are activated by a specific trigger, such as elevated temperature or light. This latency provides an extended working life (pot life) for the resin formulation at room temperature, while enabling rapid curing upon activation. This approach offers enhanced control over the curing process, which is crucial for complex manufacturing applications like composites and adhesives . The development of such controlled systems is key to unlocking the full potential of high-performance monomers like this compound.
Catalytic Homopolymerization of this compound
The structure of this compound (also known as triglycidyl-p-aminophenol or TGPAP) contains a tertiary amine group, which can act as an internal catalyst for polymerization reactions, particularly when anhydride hardeners are used. This allows for the curing of the resin without the addition of an external catalyst. The tertiary amine accelerates the nucleophilic ring-opening reaction of the epoxy groups.
In a study involving the reaction of TGPAP (referred to as 3-DGOA) with glutaric anhydride, networks were successfully cured at 120°C without any external catalyst. However, the addition of a transesterification catalyst, such as zinc(II) acetylacetonate (B107027) hydrate (B1144303) (Zn(acac)₂-H₂O), can significantly accelerate the curing process. While this is technically a reaction with a hardener, the catalytic effect on the epoxy group polymerization is a key aspect. The addition of the catalyst not only speeds up the reaction but also influences the final network structure and properties. For instance, non-catalyzed systems may exhibit a higher degree of homopolymerization (etherification) compared to catalyzed systems, leading to differences in thermal stability nih.gov.
It is important to note that this compound shows non-reactivity towards cationic photopolymerization. The nitrogen atom in the molecule acts as an inhibitor, scavenging the cationic active centers generated by the photoinitiator, thus retarding or preventing polymerization upon exposure to UV radiation researchgate.net.
| System Composition (Monomer:Hardener) | Catalyst (Zn(acac)₂-H₂O) | Glass Transition Temp. (Tg) | Initial Weight Loss Temp. (Ti) |
|---|---|---|---|
| TGPAP : Glutaric Anhydride (r=0.5) | None | 138 °C | ~320 °C |
| TGPAP : Glutaric Anhydride (r=0.5) | Present | 123 °C | ~280 °C |
Data sourced from Giebler et al. nih.gov. The stoichiometric ratio r is defined as anhydride equivalents to epoxy equivalents.
Copolymerization Studies with Other Epoxy Monomers
This compound is frequently used in blends with other epoxy resins, such as difunctional bisphenol-A or bisphenol-F based epoxies (DGEBA or DGEBF), to enhance the performance of the final material. This blending can be considered a form of copolymerization, where the different epoxy monomers are integrated into a single crosslinked network by a common curing agent. The high functionality of TGPAP increases the crosslink density, which generally leads to improved thermal and mechanical properties.
Research has shown that blending TGPAP with other epoxy resins allows for the tailoring of properties like the glass transition temperature (Tg) and the processing window . The isomeric structure of both the multifunctional epoxy and the amine curing agent plays a crucial role in the reaction kinetics and the final network architecture.
In a comparative study, TGPAP and its meta-isomer (triglycidyl-m-aminophenol, TGMAP) were cured with isomeric aromatic diamines, 4,4′-diaminodiphenylsulfone (44DDS) and 3,3′-diaminodiphenylsulfone (33DDS). The results indicated that the reactivity and network formation pathways were distinct for each combination. Formulations containing the meta-substituted isomer (TGMAP) consumed secondary amines and formed tertiary amines faster, suggesting that higher levels of cross-linking occurred earlier in the reaction. In contrast, etherification (epoxy homopolymerization) was more prominent in the TGPAP formulations nih.gov. The choice of isomer combination significantly impacts the final material properties, such as modulus and Tg.
| Epoxy Monomer | Amine Hardener | Glass Transition Temp. (Tg) | Glassy Modulus (E') at 40°C | Rubbery Modulus (E') at Tg+40°C |
|---|---|---|---|---|
| TGPAP (para-isomer) | 44DDS (para-isomer) | 252 °C | 3.2 GPa | 66 MPa |
| TGPAP (para-isomer) | 33DDS (meta-isomer) | 202 °C | 3.5 GPa | 91 MPa |
| TGMAP (meta-isomer) | 44DDS (para-isomer) | 225 °C | 3.5 GPa | 85 MPa |
| TGMAP (meta-isomer) | 33DDS (meta-isomer) | 190 °C | 3.7 GPa | 101 MPa |
Data sourced from Foreman et al. researchgate.net.
Solvent-Free Curing Strategies
The relatively low viscosity of this compound makes it highly suitable for solvent-free processing, which is advantageous for reducing volatile organic compound (VOC) emissions and simplifying manufacturing processes sigmaaldrich.comwatson-int.com. Common solvent-free strategies involve curing with amine or anhydride hardeners at elevated temperatures.
Amine curing is a widely studied solvent-free approach. Aromatic amines, such as diaminodiphenyl sulfone (DDS) isomers, are often used to achieve high glass transition temperatures and excellent thermal stability. The curing process with these hardeners typically involves a multi-stage thermal cycle to ensure complete reaction and network formation. For example, a cure cycle for TGPAP/DDS systems can involve sequential heating steps, such as 2 hours at 130°C, 1 hour at 160°C, and 2 hours at 200°C nih.gov.
The kinetics of these curing reactions can be investigated using techniques like Differential Scanning Calorimetry (DSC). From non-isothermal DSC scans at different heating rates, kinetic parameters such as the activation energy (Eₐ) of the curing reaction can be determined.
| Epoxy System | Curing Agent | Method | Activation Energy (Eₐ) |
|---|---|---|---|
| TGPAP | Triethylenetetramine (TETA) | DSC (Ozawa Method) | 54.4 kJ/mol |
Data sourced from Rosu et al. vot.pl.
The selection of the curing agent and the thermal cycle are critical for controlling the reaction kinetics and achieving the desired final properties in a solvent-free system. The more linear and rigid structure of para-isomers (like TGPAP and 44DDS) generally results in a higher Tg compared to their meta-substituted counterparts, which offer more conformational freedom nih.gov.
Structure Property Relationships in N,n Diglycidyl 4 Glycidyloxyaniline Derived Polymers and Composites
Influence of Crosslinking Density on Thermomechanical Properties
The thermomechanical properties of polymers derived from N,N-Diglycidyl-4-glycidyloxyaniline are intrinsically linked to the density of the crosslinked network formed during curing. This relationship is fundamental to tailoring the material for specific high-performance applications.
Correlation of Crosslink Density with Glass Transition Temperature (Tg)
The glass transition temperature (Tg) is a critical parameter for thermosetting polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. focenter.comdefender.com For polymers derived from this compound, a direct and positive correlation exists between the crosslink density and the Tg. rsc.orgacs.org
An increase in crosslink density leads to a more tightly bound polymer network, which restricts the mobility of the polymer chains. focenter.comresearchgate.net This restricted movement requires more thermal energy to induce the transition from the glassy to the rubbery state, resulting in a higher Tg. defender.comacs.org The trifunctional nature of this compound, possessing three reactive epoxy groups, facilitates the formation of a densely crosslinked network, contributing to its characteristically high Tg. tetrawill.comkerton-industry.com
Conversely, factors that lead to a lower crosslink density, such as incomplete curing reactions, will result in a lower Tg. focenter.comresearchgate.net The curing temperature and time are crucial process parameters that influence the final crosslink density and, consequently, the Tg. kohesibond.com Elevated curing temperatures provide the necessary energy to ensure that even the most sterically hindered reactive sites can participate in the crosslinking reaction, maximizing the crosslink density and achieving the highest possible Tg for the system. focenter.com
Studies on various epoxy systems have consistently demonstrated this linear relationship, where a higher degree of crosslinking results in a proportionally higher glass transition temperature. rsc.orgresearchgate.net This principle is fundamental in designing epoxy-based materials for high-temperature applications, where maintaining structural integrity at elevated temperatures is paramount. nsf.gov
Table 1: Factors Influencing Glass Transition Temperature (Tg)
| Factor | Influence on Crosslink Density | Resulting Effect on Tg |
|---|---|---|
| Increased Curing Temperature/Time | Increases | Increases focenter.comkohesibond.com |
| High Monomer Functionality (e.g., Trifunctional Epoxy) | Increases | Increases tetrawill.comkerton-industry.com |
| Incomplete Curing | Decreases | Decreases focenter.comresearchgate.net |
| Addition of Plasticizers | Decreases (by increasing free volume) | Decreases |
Relationship between Crosslink Density and Storage Modulus (E')
The storage modulus (E'), a measure of a material's elastic response, is also significantly influenced by the crosslink density of the cured polymer. In the glassy state (at temperatures below Tg), a higher crosslink density in polymers derived from this compound generally leads to a higher storage modulus. rsc.orgacs.org
However, it is in the rubbery state (at temperatures above Tg) that the relationship between crosslink density and storage modulus is most pronounced. According to the theory of rubber elasticity, the storage modulus in the rubbery plateau is directly proportional to the crosslink density. researchgate.net This means that as the crosslink density increases, the material will retain a higher degree of stiffness even at temperatures above its glass transition.
This behavior is critical for applications where the material may experience service temperatures approaching or exceeding its Tg. The high functionality of this compound, leading to a high crosslink density, ensures that the resulting polymers exhibit a high storage modulus, contributing to their excellent mechanical performance. kerton-industry.com
Table 2: Impact of Crosslink Density on Storage Modulus (E')
| Temperature Region | Relationship between Crosslink Density and E' | Rationale |
|---|---|---|
| Glassy State (T < Tg) | Higher crosslink density leads to higher E' | Increased rigidity and resistance to deformation due to a more constrained network. acs.orgresearchgate.net |
| Rubbery Plateau (T > Tg) | E' is directly proportional to crosslink density | The network's ability to store elastic energy is a direct function of the number of crosslinks. researchgate.net |
Molecular Architecture and its Impact on Cured Material Performance
The specific molecular structure of this compound is a key determinant of the properties of the final cured polymer. Its unique combination of functional groups and aromatic character gives rise to materials with a desirable balance of thermomechanical properties.
Role of Trifunctional Epoxy Groups in Network Robustness
This compound is a trifunctional epoxy monomer, meaning each molecule has three reactive epoxy (oxirane) groups. tetrawill.comsincerechemical.com This high functionality is a primary contributor to the formation of a robust and highly crosslinked polymer network upon curing. tetrawill.comresearchgate.net
During the curing process, typically with an amine hardener, each epoxy group can react to form a covalent bond, creating a three-dimensional network. nih.govwikipedia.org The presence of three such groups per monomer unit allows for a significantly higher crosslink density compared to more common difunctional epoxy resins. rsc.orgresearchgate.net This dense network structure is inherently more rigid and robust, leading to enhanced mechanical properties such as high modulus and strength. researchgate.netacs.org The formation of this highly cross-linked structure is crucial for achieving the high-performance characteristics for which these resins are known. amazonaws.com
Contribution of Aromatic Rings to Heat Resistance and Mechanical Strength
The molecular backbone of this compound contains aromatic rings. tetrawill.comkerton-industry.com These rigid, planar structures contribute significantly to the thermal stability and mechanical strength of the cured polymer. kerton-industry.comresearchgate.net
Aniline (B41778) Derivative Influence on Overall Polymer Characteristics
The central aniline-derived core of the this compound molecule also plays a role in the final properties of the polymer. The nitrogen atom of the aniline group is directly attached to two of the glycidyl (B131873) groups, influencing the reactivity of the monomer and the structure of the resulting network. sigmaaldrich.comnih.gov
Development of Materials with Enhanced Performance Attributes
The unique molecular architecture of this compound, characterized by three reactive epoxy groups and an aromatic backbone, is fundamental to the development of high-performance polymer systems. This trifunctionality allows for the formation of densely cross-linked networks upon curing, imparting a range of desirable properties to the resultant polymers and composites.
High Heat Resistance and Thermal Stability
Polymers derived from this compound exhibit notable high heat resistance and thermal stability. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The presence of multiple epoxy groups and aromatic rings within its structure facilitates a high cross-linking density and aromatic density during the curing process. kerton-industry.com This densely cross-linked, rigid network structure is inherently resistant to thermal degradation and maintains its integrity at elevated temperatures. kerton-industry.comtetrawill.combiosynth.com
When cured with aromatic amine hardeners such as 4,4'-diaminodiphenyl sulfone (DDS), the resulting epoxy castings demonstrate high glass transition temperatures (Tg), often exceeding 200°C, which is a key indicator of excellent thermal performance. kerton-industry.com Research into nanocomposites has also explored the thermal properties of this compound-based systems. For instance, the incorporation of phosphotungstate (PTA) nanoclusters into the epoxy matrix was found to significantly reduce polymer segment mobility, although it also led to a decrease in the glass transition temperature, suggesting an antiplasticizer effect. osti.gov
Table 1: Thermal Properties of this compound (Grade KT3101) Casting Cured with DDS
| Property | Value |
|---|---|
| Glass Transition Temperature (Tg) | 235 °C |
| Heat Distortion Temperature (HDT) | 221 °C |
Data sourced from a pure resin casting using 4,4'-diaminodiphenyl sulfone (DDS) as the curing agent. kerton-industry.com
High Mechanical Strength and Dimensional Stability
The same structural features that provide high heat resistance also contribute to the superior mechanical strength of polymers made with this compound. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The high cross-link density resulting from its trifunctional nature creates a rigid polymer network capable of withstanding significant mechanical stress. kerton-industry.com This translates to high values for properties such as flexural and tensile strength. kerton-industry.comwatson-int.com
In one study, this compound was used as a modifier in a thiol-epoxy system, where its inclusion led to a substantial increase in the material's modulus from 724.2 MPa to 1637 MPa, a near 220% improvement. researchgate.net This demonstrates its effectiveness in enhancing the mechanical properties of epoxy materials. sigmaaldrich.comresearchgate.net
Dimensional stability, characterized by a low coefficient of thermal expansion (CTE), is another critical attribute. Molecular dynamics simulations on related epoxy systems show that network characteristics, such as inter-chain path lengths and local atomic crowding, directly influence the CTE. arxiv.org In experimental studies with this compound-based nanocomposites, the addition of phosphotungstate (PTA) nanofillers was shown to stiffen the composite, impacting its dimensional changes with temperature. osti.gov
Table 2: Mechanical Properties of this compound (Grade KT3101) Casting Cured with DDS
| Property | Value |
|---|---|
| Flexural Strength | 135 MPa |
| Flexural Modulus | 4.2 GPa |
| Tensile Strength | 75 MPa |
| Elongation at Break | 2.1 % |
Data sourced from a pure resin casting using 4,4'-diaminodiphenyl sulfone (DDS) as the curing agent. kerton-industry.com
Radiation, Water, and Chemical Resistance
The highly cross-linked and aromatic structure of cured this compound resins imparts excellent resistance to various environmental factors, including radiation, water, and chemical attack. kerton-industry.com The stability of the aromatic rings and the dense network structure limit the penetration of solvents and other chemical agents, providing superior anti-solvent and anti-corrosion abilities. watson-int.comsincerechemical.com This makes the material suitable for applications in harsh chemical environments. Furthermore, its low water absorption ensures that the mechanical and electrical properties of the material remain stable even with exposure to humidity.
Table 3: Resistance Properties of this compound (Grade KT3101) Casting Cured with DDS
| Property | Value |
|---|---|
| Water Absorption (24h, 100°C) | 1.8 % |
| Curing Shrinkage Rate | 3.8 % |
Data sourced from a pure resin casting using 4,4'-diaminodiphenyl sulfone (DDS) as the curing agent. kerton-industry.com
Fracture Toughness and Ductility Analysis
While highly cross-linked epoxy resins are known for their strength and stiffness, they can also be brittle. Research has shown that this compound can be effectively used to enhance the toughness of epoxy systems. In a study focused on developing shape memory polymers (SMPs), it was employed as a modifier in a thiol-epoxy click reaction system. researchgate.net The objective was to create rigid-flexible epoxy SMPs with improved toughness and mechanical strength. researchgate.net
The experimental results indicated that increasing the content of this compound (referred to as TGE in the study) successfully enhanced the material's properties. researchgate.net This modification strategy highlights the versatility of the compound in tailoring the fracture mechanics of epoxy networks, moving beyond simple stiffness to create more durable and resilient materials. researchgate.net
Table 4: Effect of this compound (TGE) Content on Tensile Strength of an Epoxy SMP
| TGE Content | Tensile Strength |
|---|---|
| Low | 32.54% (relative value) |
| High | 48.36% (relative value) |
Data adapted from a study on shape memory polymers where TGE was used as a modifier. researchgate.net
Applications of N,n Diglycidyl 4 Glycidyloxyaniline in Advanced Materials Research
High-Performance Composite Materials
N,N-Diglycidyl-4-glycidyloxyaniline is integral to the production of advanced composite materials, where it is often used as a matrix resin.
The aerospace industry utilizes composites made with this compound for manufacturing components that demand high strength-to-weight ratios and thermal stability. unilongmaterial.com Applications include aircraft wings and satellite components, where the material's resistance to high temperatures and mechanical stress is critical. unilongmaterial.com
In the automotive sector, this epoxy resin is employed in the production of lightweight components that must endure high temperatures and mechanical impacts. unilongmaterial.com Examples include brake pads and drive shafts, where reducing weight without compromising performance and safety is a primary objective. unilongmaterial.com
This compound is compatible with various manufacturing processes used in the composites industry. unilongmaterial.comkerton-industry.com These include:
Filament Winding: A process used to create cylindrical or convex-shaped components by winding continuous resin-impregnated fibers onto a rotating mandrel. dianhydrides.com This technique is known for producing parts with high fiber volume fractions, leading to excellent and consistent quality. researchgate.net
Pultrusion: This continuous, automated process involves pulling resin-impregnated fibers through a heated die to form parts with a constant cross-section. dianhydrides.comuomustansiriyah.edu.iq It is a cost-effective method for high-volume production. uomustansiriyah.edu.iq
Lamination: This involves layering sheets of reinforcing fabric with the resin to build up a desired thickness and shape.
Prepreg Processes: In this two-stage technique, a reinforcing fabric is pre-impregnated with a partially cured resin. dianhydrides.com This "prepreg" can then be molded and fully cured at a later stage, offering convenience and consistency in manufacturing. dianhydrides.com
Adhesives and Coatings
The adhesive and coating properties of this compound are leveraged in demanding applications.
This trifunctional epoxy resin is a key ingredient in the formulation of high-temperature resistant adhesives. unilongmaterial.comkerton-industry.com These adhesives are capable of bonding dissimilar materials like metals and ceramics, which is essential in applications such as engine components that are subjected to prolonged periods at temperatures exceeding 200°C. unilongmaterial.com
Research Findings on this compound
Interactive Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H19NO4 | unilongmaterial.comkerton-industry.comsigmaaldrich.comalfa-chemistry.comsigmaaldrich.combiosynth.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 277.32 g/mol | unilongmaterial.comsigmaaldrich.comalfa-chemistry.comsigmaaldrich.combiosynth.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com |
| Appearance | Clear, brown liquid; Colorless to light yellow Liquid | unilongmaterial.comchemicalbook.com |
| Density (at 25°C) | 1.22 g/mL | alfa-chemistry.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com |
| Viscosity (at 25°C) | 1500–5000 mPa·s | unilongmaterial.com |
| Epoxy Equivalent Weight | 100–111 g/eq | unilongmaterial.comkerton-industry.com |
| Refractive Index (at 20°C) | 1.567 | sigmaaldrich.comchemicalbook.comsigmaaldrich.com |
| Flash Point | 113 °C (closed cup) | sigmaaldrich.com |
| Glass Transition Temperature of Cured Product | >200°C | unilongmaterial.comkerton-industry.com |
Interactive Table: Cured Resin Casting Properties
Casting performance using DDS (diaminodiphenyl) as a curing agent.
| Property | Test Method | Result |
| Glass Transition Temperature (Tg) | DSC | 210°C |
| Flexural Strength | GB/T 2567-2008 | 130 MPa |
| Flexural Modulus | GB/T 2567-2008 | 3.5 GPa |
| Tensile Strength | GB/T 2567-2008 | 75 MPa |
| Tensile Modulus | GB/T 2567-2008 | 3.2 GPa |
| Elongation at Break | GB/T 2567-2008 | 3.0% |
| Impact Strength | GB/T 2567-2008 | 20 kJ/m² |
| Volume Resistivity | GB/T 1410-2006 | 2.5 x 10¹⁵ Ω·cm |
| Dielectric Constant (50Hz) | GB/T 1409-2006 | 3.8 |
| Dielectric Loss (50Hz) | GB/T 1409-2006 | 0.005 |
Source: Kerton Chemical kerton-industry.com
Anti-Corrosion and Protective Coatings
The inherent chemical resistance and high cross-linking density of cured this compound-based epoxy systems make them excellent candidates for anti-corrosion and protective coatings. When formulated into coatings, this resin creates a robust barrier that effectively isolates the substrate from corrosive environments.
Pressure-Sensitive Adhesive Formulations
This compound serves as a key ingredient in the formulation of advanced pressure-sensitive adhesives (PSAs), where it enhances cohesive strength and thermal stability. In a novel approach to creating environmentally friendly PSAs, this compound has been polymerized with renewable dimer acid to produce adhesive films. researchgate.net
Research has shown that while some aliphatic epoxides fail to produce PSAs with adequate cohesive strength when combined with dimer acid, the incorporation of this compound can be explored to improve the performance characteristics. researchgate.net Although not always the primary choice for generating tackiness, its role as a crosslinking agent or a modifier in conjunction with other epoxides is crucial. For example, replacing certain aliphatic epoxides with phenylene-containing epoxides has resulted in PSAs with superior peel strength, tack, and shear strength, indicating the benefits of aromatic structures like that found in this compound. researchgate.net The trifunctionality of this molecule allows for the tailoring of adhesive properties to meet the demanding requirements of various PSA products. researchgate.net
Electrical Insulation and Encapsulation Technologies
The excellent dielectric properties, low viscosity, and high thermal resistance of this compound make it a material of choice for various electrical insulation and encapsulation applications. tripod.com Its ability to be cured into a dense, void-free solid with minimal shrinkage is critical for protecting sensitive electronic components. researchgate.net
Electrical Casting Insulation Products
This trifunctional epoxy resin is frequently used in the production of electrical casting insulation products, especially those with high heat resistance requirements. researchgate.netbiosynth.com Its low viscosity allows for easy processing and impregnation of fibrous reinforcements, such as glass and carbon fibers, in processes like vacuum casting and automatic pressure gelation (APG). sigmaaldrich.com The resulting cured products exhibit high mechanical strength and a glass transition temperature that can exceed 200°C, ensuring reliable performance in demanding electrical applications. researchgate.netsigmaaldrich.com
The performance of this compound in cast resin systems is often evaluated with different curing agents. The choice of curing agent significantly influences the final properties of the cast product.
| Curing Agent | Property | Value |
| Diaminodiphenyl Sulfone (DDS) | Glass Transition Temperature (Tg) | >200°C |
| Methyltetrahydrophthalic Anhydride (B1165640) (MTHPA) | Mechanical Strength | High |
Table 1: Representative properties of this compound-based cast resins with different curing agents. sigmaaldrich.com
Potting Compounds for Electronics with Improved Dielectric Properties
As a potting compound, this compound provides a protective barrier against moisture, dust, and mechanical shock for electronic components. Its low viscosity ensures complete encapsulation without creating voids, which is crucial for maintaining dielectric integrity. biosynth.com The high thermal stability of the cured resin protects components from heat generated during operation. The aromatic structure contributes to excellent electrical insulation properties, making it suitable for high-voltage applications. tripod.com
Sealing of Micro Motor Components
The sealing and potting of micro motor components is another key application for this compound. sigmaaldrich.com Its ability to penetrate tight windings and spaces due to its low viscosity, combined with its low curing shrinkage, ensures a secure and stable encapsulation. This protects the delicate components of the micro motor from environmental factors and mechanical stress, enhancing their reliability and lifespan. researchgate.netbiosynth.com
Novel Polymer Architectures and Functional Materials
The trifunctional reactivity of this compound makes it a versatile building block for creating novel polymer architectures and functional materials with tailored properties. Its ability to form highly cross-linked networks is being exploited in several areas of advanced materials research.
For instance, it is used as a precursor in the synthesis of rigid-flexible epoxy shape memory polymers (SMPs). sigmaaldrich.comresearchgate.net In this application, it is reacted with thiol-containing compounds in a "click-reaction." The incorporation of this compound has been shown to significantly enhance the mechanical properties of the resulting SMPs. researchgate.net
| Property | Base Epoxy SMP | Epoxy SMP with this compound |
| Modulus | 724.2 MPa | 1637 MPa |
| Shape Fixity Ratio | >99% | >99% |
| Shape Recovery Ratio | >90% | >90% |
Table 2: Enhancement of mechanical properties in shape memory polymers with the addition of this compound. researchgate.net
Furthermore, this compound serves as a crosslinker in the synthesis of high molecular weight redox polymers. These polymers are being investigated for the fabrication of electrochemical sensors, such as those used in glucose monitoring devices. sigmaaldrich.comsigmaaldrich.com In another innovative application, this compound is used as a precursor to create amine sorbent pellets for CO2 capture, highlighting its potential role in developing materials for environmental applications. sigmaaldrich.comsigmaaldrich.com Its use as an inhibitor in photosensitized cationic polymerization allows for rate-controlled photopolymerizable epoxy formulations, demonstrating its utility in advanced manufacturing processes. researchgate.net
Rigid-Flexible Epoxy Shape Memory Polymers via Click Chemistry
This compound serves as a key precursor in the synthesis of rigid-flexible epoxy shape memory polymers (SMPs). sigmaaldrich.comsigmaaldrich.com These materials are developed using a thiol-epoxy click reaction, a highly efficient and specific chemical process. researchgate.net The inclusion of this compound in the polymer matrix significantly enhances the mechanical properties of the resulting epoxy material. sigmaaldrich.comsigmaaldrich.com
In one study, a series of rigid-flexible epoxy SMPs were prepared using an epoxy resin, trimethylolpropane (B17298) tris(3-mercaptopropionate) (TMP), and this compound. researchgate.net The research demonstrated that increasing the content of this compound led to a substantial improvement in the material's mechanical strength, with the storage modulus increasing from 724.2 MPa to 1637 MPa, an increase of nearly 220%. researchgate.net Furthermore, the tensile strength of the epoxy SMPs increased from 32.54% to 48.36% with a higher concentration of the compound. researchgate.net These epoxy SMPs exhibited excellent shape memory performance, with shape fixity ratios exceeding 99% and shape recovery ratios above 90%. researchgate.net The recovery process could be completed within 2 minutes when the temperature was raised to or above the glass transition temperature (Tg). researchgate.net
The development of these high-performance SMPs is crucial for applications such as deployable space structures, where materials with high switching temperatures, toughness, and reliable shape memory properties are required. elsevierpure.comproquest.com
Bio-Based Epoxy Vitrimers with Dynamically Exchangeable Crosslinks
This compound is utilized in the creation of bio-based epoxy vitrimers, a class of polymers that exhibit properties of both thermosets and thermoplastics. acs.org Vitrimers contain dynamic covalent bonds that allow for network rearrangement at elevated temperatures, enabling them to be reprocessed, repaired, and recycled. mdpi.comnih.gov
In the synthesis of these vitrimers, this compound is often reacted with other bio-based monomers and curing agents. For instance, a series of dynamic epoxy crosslinking networks were prepared by varying the ratio of this compound and butanediol (B1596017) diglycidyl ether, cured with a hardener derived from bio-based lignin-derived vanillin. acs.org The resulting materials possessed dynamically exchangeable imine bonds, which conferred the vitrimeric properties. acs.org
Research has shown that the crosslink density, which can be controlled by the proportion of this compound, is crucial to the thermomechanical properties of the vitrimer. acs.org Higher crosslink densities generally lead to higher glass transition temperatures, greater mechanical and thermal properties, but lower strength retention efficiency after reprocessing. acs.org The activation energy for bond exchange and the stress relaxation times are also influenced by the crosslink density. acs.org In other work, the tertiary amine groups present in the structure of this compound have been shown to efficiently catalyze the bond exchange reactions between hydroxyl and ester groups at elevated temperatures in epoxy-anhydride vitrimer systems. researchgate.net
Polyoxometalate-Loaded Epoxy Composites
This compound is a component in the formulation of polyoxometalate (POM)-loaded epoxy composites. osti.gov POMs are a class of metal-oxide nanoclusters that can be dispersed within an epoxy resin matrix to create nanocomposites with unique properties. osti.govethernet.edu.et
In these composites, a stable dispersion of the POM, such as phosphotungstate (PTA), is achieved through the formation of an epoxy-PTA complex. osti.gov This complex is formed via an interaction between the acidic surface hydroxyls of the PTA and the basic amine of the epoxy resin. osti.gov This interaction also allows the epoxy-PTA complex to act as a latent thermal initiator for the cationic homopolymerization of the epoxy. osti.gov
The incorporation of POMs into the epoxy matrix, which includes this compound, has been shown to significantly affect the properties of the cured material. The PTA nanoparticles act as an antiplasticizer, stiffening the nanocomposite and reducing polymer segment mobility, which suppresses β-relaxations as the temperature approaches the glass transition temperature. osti.gov However, it has also been observed that the glass transition temperature of the composite is reduced with the addition of PTA. osti.gov These composites have potential applications in corrosion-resistant coatings, encapsulation of electronics with improved dielectric properties, and for structural components with enhanced mechanical properties. osti.gov
Melamine-Based Epoxy Resins
A cost-effective and straightforward synthetic procedure has been developed for preparing thermosetting melamine-based epoxy resins using this compound. researchgate.netnih.gov This method allows for the creation of different types of resins by simply mixing the reagents with a catalyst, without the need for a solvent and under mild curing conditions. researchgate.netnih.gov
Two main types of resins have been synthesized. Resin I is created by reacting melamine (B1676169) with this compound. researchgate.netnih.gov Resin II incorporates a silane (B1218182) derivative, (3-aminopropyl)trimethoxysilane (APTES), in addition to melamine and this compound. mdpi.com The molar ratio of the reactants plays a crucial role in determining the final properties of the resin. For example, in Resin I, two different molar ratios of this compound to melamine were investigated: 1:2.7 and 1:0.9. mdpi.com
All the prepared resins demonstrate good thermal stability. researchgate.netnih.gov However, their mechanical properties differ significantly. Resin I exhibits notable stiffness, with a storage modulus value up to 830 MPa at room temperature. researchgate.netnih.gov In contrast, Resin II shows lower storage moduli, indicating that the presence of silane groups can enhance the flexibility of the material. researchgate.netnih.gov Specifically, a resin with a high excess of APTES resulted in a material with lower stiffness, likely due to a higher amount of flexible silane tails. mdpi.com These resins have a pot life of over 30 minutes, making them suitable for practical applications. researchgate.netnih.gov
Table 1: Composition and Properties of Melamine-Based Epoxy Resins
| Resin Type | Components | Molar Ratio (this compound:melamine:APTES) | Key Property |
|---|---|---|---|
| Resin (I-a) | This compound, Melamine | 1:2.7:0 | High Stiffness (Storage Modulus up to 830 MPa) |
| Resin (I-b) | This compound, Melamine | 1:0.9:0 | High Stiffness |
| Resin (II-a) | This compound, Melamine, APTES | 1:2.2:9.3 | Enhanced Flexibility (Lower Storage Modulus) |
Data sourced from Ricciotti et al. (2013) mdpi.com
Polymer-Crosslinked Aerogels
While direct research on this compound in polymer-crosslinked aerogels is not extensively detailed in the provided search results, its properties as a trifunctional epoxy resin make it a suitable candidate for such applications. Its ability to form highly crosslinked networks is a key requirement for creating the solid framework of an aerogel. The synthesis of other epoxy-based composites, such as those with poly(glycidyl methacrylate) (PGMA), demonstrates the principle of using epoxy resins to create robust, three-dimensional structures. researchgate.netrsc.org In these composites, the epoxy resin is mixed with other polymers and curing agents to form a solid matrix. researchgate.netrsc.org A similar principle would apply to the formation of aerogels, where this compound could act as a crosslinker to form a gel, which is then dried under supercritical conditions to produce the final aerogel.
Materials for CO2 Capture (e.g., Amine Sorbent Pellets)
This compound is used as a precursor to synthesize amine sorbent pellets for CO2 capture. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The presence of amine groups in its structure makes it a suitable candidate for this application, as amines are known to react with and capture CO2. Research has shown that amine sorbents functionalized with this compound exhibit a CO2 adsorption capacity of 0.37–0.67 mmol/g under direct air capture conditions. The trifunctional nature of this compound allows for the creation of a crosslinked polymer network that can be formed into pellets, providing a high surface area for efficient CO2 capture.
Biomedical Applications
The versatility of this compound extends to the biomedical field, where it is used in the synthesis of various polymers and materials. gsconlinepress.com Its ability to form stable and biocompatible epoxy resins is a key advantage. gsconlinepress.com
One significant application is in the development of electrochemical sensors for glucose monitoring. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com It acts as a crosslinker to synthesize high molecular weight redox polymers, which are essential components of these biosensors. sigmaaldrich.comsigmaaldrich.com The crosslinked polymer helps to immobilize the glucose oxidase enzyme and facilitate electron transfer, which is necessary for accurate glucose detection.
Furthermore, this compound is used in the development of targeted drug delivery systems. The epoxy groups can be functionalized to attach drugs, and the resulting polymer can be designed to release the drug under specific physiological conditions. The thermal stability it imparts is also beneficial for coatings on medical devices. While the broader field of biodegradable polymers for biomedical applications is vast, encompassing materials like poly(lactic-co-glycolic acid) (PLGA) and poly(ortho esters) for drug delivery and tissue engineering, the specific role of this compound is primarily in creating stable, crosslinked structures for devices and delivery systems. nih.gov
Components in Polycarbonate Synthesis
This compound serves as a monomer in the industrial synthesis of polycarbonates. biosynth.com Its inherent thermal stability makes it a suitable component for high-temperature polymerization processes. biosynth.com The synthesis route can involve the cationic polymerization of fatty acids and amines. biosynth.com The incorporation of this compound into the polymer backbone contributes to the final properties of the polycarbonate material.
Electrochemical Sensors for Glucose Monitoring Devices
The development of reliable and continuous glucose monitoring (CGM) systems is crucial for managing diabetes, offering real-time data that surpasses traditional finger-prick testing. rsc.org Electrochemical sensors are at the forefront of this technology due to their potential for miniaturization, rapid response, and cost-effective mass production. nih.gov A key challenge in developing implantable or wearable sensors is ensuring long-term stability and biocompatibility, often by protecting the sensor surface from biofouling. rsc.org
In this context, this compound is utilized as a critical cross-linking agent to synthesize high molecular weight redox polymers. sigmaaldrich.comsigmaaldrich.com These polymers are essential for fabricating the sensing element in electrochemical devices for glucose monitoring. sigmaaldrich.comsigmaaldrich.com The cross-linked polymer matrix created with this compound can immobilize enzymes and mediators, forming a stable and hydrophilic environment conducive to sensitive and selective glucose detection. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Research has led to patents for implantable glucose biosensors that may incorporate such advanced polymer systems.
Table 1: Key Features of Modern Electrochemical Glucose Sensors
| Feature | Description | Relevance of this compound |
| Continuous Monitoring | Provides real-time tracking of glucose levels, enabling better therapeutic intervention. rsc.org | Polymers synthesized with this compound contribute to the stable, long-lasting sensor matrices required for CGM systems. sigmaaldrich.comsigmaaldrich.com |
| Miniaturization & Wearability | Devices are designed to be small, low-power, and comfortable for the user, often incorporating microneedle arrays or flexible materials. rsc.orgnih.gov | As a component in the sensor's polymer layer, it supports the fabrication of compact and integrated sensing platforms. sigmaaldrich.com |
| Biocompatibility | Sensor materials must not elicit adverse reactions and must resist biofouling to ensure accurate readings over time. rsc.org | The hydrophilic nature of polymers formed from this compound can be beneficial for creating biocompatible coatings. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| High Sensitivity & Selectivity | The sensor must accurately detect physiological glucose concentrations with minimal interference from other substances. mdpi.com | It helps create a stable redox polymer that facilitates efficient electrochemical signaling for sensitive detection. sigmaaldrich.comsigmaaldrich.com |
Drug Delivery Systems and Tissue Engineering (Research Scope)
The unique properties of this compound make it a compound of interest for biomedical applications, including drug delivery systems and tissue engineering scaffolds. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Its suitability for medical device applications is noted, where it can be used to synthesize polymers that require significant thermal stability and mechanical strength. sigmaaldrich.comsigmaaldrich.com
In drug delivery, this compound aids in developing targeted systems. It can be used to create polymer networks, such as hydrogels, that encapsulate and release therapeutic agents in a controlled manner. The hydrophilicity and cross-linking capability of the molecule are advantageous for these applications. sigmaaldrich.comsigmaaldrich.com
In the field of tissue engineering, the goal is to create scaffolds that support cell growth and tissue regeneration. mdpi.com These scaffolds often consist of biocompatible and biodegradable hydrogels that mimic the natural extracellular matrix. mdpi.comnih.gov While not used directly as a primary scaffold material like glycosaminoglycans (GAGs), the research scope for this compound includes its use as a cross-linker or component in creating biocompatible polymer hydrogels or coatings for medical implants, leveraging its versatile polymerization chemistry. sigmaaldrich.compharmaffiliates.com
Table 2: Desired Material Properties for Drug Delivery and Tissue Engineering
| Property | Description | This compound's Contribution |
| Biocompatibility | The material should not cause a toxic or immunological response. mdpi.com | Its use in synthesizing materials for medical devices suggests a degree of biocompatibility. sigmaaldrich.comsigmaaldrich.com |
| Controlled Degradability | The material should degrade at a rate that matches the release of a drug or the formation of new tissue. mdpi.com | The cross-linked nature of polymers made from this compound can be tailored to control degradation kinetics. |
| Hydrophilicity | The ability to retain water is crucial for creating hydrogels that support cell viability and nutrient transport. mdpi.com | The compound is noted for imparting hydrophilicity to the polymers it forms. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Mechanical Integrity | The scaffold or device must possess sufficient mechanical strength to function in a biological environment. nih.gov | Cured resins based on this molecule exhibit high mechanical strength. kerton-industry.com |
3D Printing Applications
The field of 3D printing, particularly vat photopolymerization, relies on photosensitive resins that can be rapidly cured layer-by-layer to create complex three-dimensional structures. The properties of the final printed object are dictated by the chemical composition of the resin.
This compound is a key ingredient in the formulation of high-performance, high-temperature-resistant photosensitive resins for 3D printing. As a trifunctional epoxy compound, it acts as a reactive monomer that can undergo photopolymerization. kerton-industry.comresearchgate.net Its inclusion in resin formulations is driven by the desirable characteristics it imparts to both the liquid resin and the final cured material. kerton-industry.comtetrawill.com
Table 3: Properties of this compound for 3D Printing Resins
| Property | Value/Description | Significance in 3D Printing |
| Functionality | Trifunctional epoxy resin. kerton-industry.com | Enables high cross-linking density, leading to superior thermal and mechanical properties in the printed part. kerton-industry.com |
| Viscosity (@25°C) | 2000.0 – 6000.0 cPs. watson-int.com | Low viscosity allows for easy formulation and processing, ensuring smooth resin flow and layer recoating during printing. kerton-industry.com |
| Thermal Resistance | Cured products exhibit high glass transition temperatures (exceeding 200°C with certain curing agents). kerton-industry.com | Allows for the 3D printing of parts that can withstand high-temperature environments. kerton-industry.com |
| Shrinkage | Exhibits low shrinkage during curing. kerton-industry.comtetrawill.com | Improves the dimensional accuracy and structural integrity of the final printed object, reducing internal stresses. |
| Mechanical Strength | Cured resins show high mechanical strength. kerton-industry.com | Results in robust and durable 3D printed components suitable for functional applications. |
The use of this compound is specifically cited in patents for high-temperature-resistant 3D printing resins, highlighting its role in advancing the capabilities of additive manufacturing into more demanding applications.
Theoretical and Computational Studies of N,n Diglycidyl 4 Glycidyloxyaniline Systems
Molecular Dynamics (MD) Simulations of Curing and Network Formation
Molecular dynamics (MD) simulations are instrumental in understanding the formation of the three-dimensional network structure during the curing of N,N-Diglycidyl-4-glycidyloxyaniline with various hardeners, such as aromatic amines like diaminodiphenyl sulfone (DDS). These simulations model the atomic and molecular interactions over time, allowing for the prediction of macroscopic properties from the underlying molecular architecture.
Atomistic MD simulations have been effectively combined with experimental research to elucidate the curing behavior of tri-functional epoxy systems like this compound. The asymmetric structure of this monomer makes its curing behavior complex. Computational approaches utilize multi-step crosslinking algorithms to mimic the formation of covalent bonds between the epoxy resin and the amine hardener as the curing reaction progresses.
The simulation process typically involves:
Initial State: Constructing an amorphous cell containing a stoichiometric mixture of this compound and curing agent molecules.
Crosslinking Algorithm: Identifying potential reactive pairs (e.g., an epoxy carbon and an amine nitrogen) that are within a specified cutoff distance. New covalent bonds are formed, and the system's topology is updated.
System Relaxation: After each crosslinking step, the system undergoes energy minimization and equilibration phases to relax the newly formed structure and dissipate local stresses.
A primary application of MD simulations is the prediction of critical thermomechanical properties of the cured this compound network. By simulating the response of the crosslinked polymer model to thermal and mechanical stimuli, researchers can calculate key performance indicators.
Glass Transition Temperature (Tg): This is often determined by simulating a cooling process and observing the change in the slope of the density-temperature or volume-temperature plot. The inflection point in this curve corresponds to the Tg. For multifunctional epoxies like TGPAP, a high crosslink density typically leads to a high Tg. mdpi.com
Mechanical Properties: Properties such as Young's modulus, shear modulus, and Poisson's ratio are calculated by applying small deformations to the equilibrated simulation cell and measuring the resulting stress. The stress-strain relationship in the linear elastic region provides the elastic moduli.
These simulated values are then compared with experimental data obtained from techniques like Dynamic Mechanical Analysis (DMA) and Differential Scanning Calorimetry (DSC) for validation. Studies on various epoxy systems have shown good agreement between MD predictions and experimental results, with deviations often in the range of 2% to 12%. stevens.edu This validation confirms the accuracy of the force fields and simulation protocols used.
| Property | MD Simulation Value | Experimental Value | Reference |
|---|---|---|---|
| Glass Transition Temperature (Tg) | 431 K | ~435 K | mdpi.com |
| Young's Modulus (at 300 K) | 4.15 GPa | 3.76 GPa | |
| Density (at 300 K) | 1.17 g/cm³ | 1.25 g/cm³ | researchgate.net |
Discrepancies between MD simulation results and experimental data can arise from several sources. One common reason is the difference in scale; simulations model nanoscale systems over nanoseconds, while experiments measure macroscopic samples over longer timescales.
In a study involving a resin system containing 10–20% this compound, MD simulations predicted densities that were 3% to 7% lower than experimental values. This particular discrepancy was attributed to the presence of an undisclosed proprietary toughener in the experimental formulation that was not included in the simulation model. Such findings highlight the importance of accurately representing the chemical composition in the computational model.
Other potential sources of deviation include:
Force Field Accuracy: The parameters used to describe interatomic forces may not perfectly capture the real interactions.
Curing Algorithm: The method used to simulate the crosslinking reaction is an approximation of the true chemical process.
Incomplete Conversion: Experimental samples may have incomplete curing or contain unreacted components, which can be challenging to model perfectly.
Researchers address these discrepancies by refining force fields, improving crosslinking algorithms to better reflect reaction kinetics, and carefully comparing simulation setups with the precise conditions and compositions of the experiments. mdpi.com
Quantum Chemical Calculations for Reaction Energetics and Pathways
While extensive MD simulations have been performed on epoxy systems, specific quantum chemical studies focused solely on the reaction energetics of this compound are not widely available in the literature. However, quantum mechanics (QM) methods, such as Density Functional Theory (DFT), have been applied to model the fundamental reaction mechanisms of epoxy-amine curing for analogous systems. researchgate.net
These studies provide crucial information that can inform and parameterize the reactive force fields used in larger-scale MD simulations. The primary reaction in an epoxy-amine cure is the nucleophilic attack of the amine's nitrogen atom on one of the electrophilic carbon atoms of the oxirane (epoxy) ring, leading to ring-opening.
QM calculations are used to investigate:
Reaction Barriers (Activation Energies): DFT can calculate the energy of the transition state for the epoxy-amine addition reaction. The calculated activation energies for similar systems are typically in the range of 55-65 kJ/mol. researchgate.net
Reaction Pathways: The calculations can elucidate different potential reaction pathways. For instance, they have shown that the reaction is often catalyzed by hydroxyl groups, which are generated as the curing reaction proceeds (autocatalysis). The presence of an alcohol or hydroxyl group can lower the activation energy by forming a hydrogen-bonded complex with the epoxy ring, making it more susceptible to nucleophilic attack. researchgate.net
Reactivity of Primary vs. Secondary Amines: QM studies can also probe the relative reactivity of the primary and secondary amines of the hardener, helping to understand the evolution of the network structure.
These fundamental calculations provide a theoretical foundation for understanding why certain curing conditions are more effective and how the reaction kinetics evolve over time.
Modeling of Structure-Behavior Relationships under Varied Conditions
A key goal of computational modeling is to establish clear relationships between the molecular structure of the cured this compound network and its macroscopic behavior, particularly under varying thermal and mechanical conditions.
MD simulations are used to probe how factors like crosslink density and monomer structure influence performance. For instance, the trifunctionality of this compound allows for the formation of a densely crosslinked network. Simulations consistently show that a higher crosslink density leads to:
Increased Glass Transition Temperature (Tg): A denser network restricts the mobility of polymer chains, requiring more thermal energy to transition from a glassy to a rubbery state. mdpi.com
Increased Elastic Modulus: A higher number of crosslinks provides greater resistance to deformation, resulting in a stiffer material. mdpi.com
Decreased Coefficient of Thermal Expansion (CTE): The restricted chain mobility in a highly crosslinked network limits the extent to which the material expands upon heating. mdpi.com
Simulations can also model the effect of temperature on mechanical properties. At temperatures well below Tg, the material behaves as a rigid glass. As the temperature approaches Tg, simulations show a significant drop in the elastic modulus as the polymer chains gain mobility. By analyzing factors like cohesive energy density (CED) and fractional free volume (FFV), MD simulations can explain these macroscopic observations at the molecular level. For example, a system with a higher CED and lower FFV is generally more rigid and has a higher Tg, a relationship that has been consistently demonstrated in simulations of various epoxy systems. mdpi.comresearcher.life
Degradation and Stability of N,n Diglycidyl 4 Glycidyloxyaniline Epoxy Networks
Thermal Degradation Mechanisms and Analysis
The thermal stability of TGHPM-based epoxy networks is a key attribute derived from its trifunctional nature, which allows for the formation of a densely crosslinked three-dimensional structure. researchgate.net This high crosslink density enhances resistance to thermal degradation, resulting in higher glass transition temperatures (Tg) compared to conventional bifunctional epoxy systems. researchgate.net The analysis of thermal degradation is primarily conducted using thermogravimetric analysis (TGA) and derivative thermogravimetric (DTG) analysis, which determine the material's stability by monitoring weight loss as a function of temperature. consensus.app
The degradation process in a nitrogen atmosphere typically occurs in distinct stages. An initial, minor weight loss may be observed at lower temperatures (around 100-200°C), attributable to the volatilization of absorbed moisture or low-molecular-weight species. consensus.appmdpi.com The primary degradation phase occurs at significantly higher temperatures, generally between 280°C and 450°C, where the majority of weight loss happens. mdpi.com
The fundamental degradation mechanisms involve the scission of the weakest covalent bonds within the polymer network. In amine-cured epoxy networks, the C-N and O-CH₂ bonds are considered potential weak points. nih.gov The high concentration of hydroxyl groups formed during the curing process can also facilitate dehydration reactions at elevated temperatures, leading to the formation of water as an early degradation product. nih.gov Continued heating leads to the breakdown of the polymer backbone, yielding a variety of volatile products and eventual char formation. The process involves complex reactions including chain scission, crosslink breakage, and cyclization reactions within the degrading network.
The thermal stability can be quantified by specific parameters obtained from TGA data, such as the onset temperature of decomposition (Tonset), the temperature of maximum degradation rate (Tmax), and the percentage of char yield at a high temperature (e.g., 800°C). For a triglycidyl p-aminophenol (TGpAP) resin cured with triethylenetetraamine (TETA), the onset of significant weight loss occurs around 282°C, with the maximum rate of decomposition at 440°C. mdpi.com
Interactive Table: Thermal Decomposition Data for a Cured Triglycidyl p-Aminophenol (TGpAP) Resin
(Data sourced from a study on triglycidyl p-aminophenol cured with triethylenetetraamine) mdpi.com
Chemical Degradation in Corrosive Environments
The dense, highly crosslinked aromatic structure of cured TGHPM networks imparts excellent resistance to chemical attack and solvent penetration. researchgate.net However, prolonged exposure to aggressive corrosive environments, particularly strong acids, can lead to degradation, affecting the material's mechanical properties and long-term durability. mtak.hu
Amine-cured epoxy resins, while resistant to alkali, can be susceptible to acidic environments. mtak.hu The degradation process in acids is complex and can involve both physical and chemical mechanisms.
One proposed chemical degradation pathway involves aryl ether cleavage. This mechanism suggests that the degradation is initiated by the dehydration of hydroxyl groups near the crosslink sites, forming an enol-ether intermediate. This is followed by the hydration of the protonated intermediate, which leads to chain scission, yielding an aldehyde and a phenol.
However, other studies on amine-cured epoxies immersed in concentrated hydrochloric acid suggest that the dominant degradation mechanism is primarily physical. nih.gov In this process, the acid diffuses into the polymer matrix, where interactions between the acid's ionic species and the polar moieties (particularly tertiary amines) of the epoxy network lead to significant plasticization and swelling. nih.govacs.org This aggressive swelling induces internal stresses that can cause physical damage without significant chemical breakdown of the covalent network, such as chain scission. nih.govacs.org Fourier-Transform Infrared Spectroscopy (FTIR) analysis of acid-immersed samples showed no notable changes in the fingerprint region of the spectra, indicating a lack of widespread hydrolytic degradation of ether linkages. nih.govacs.org
Environmental Stress Cracking (ESC) is a failure mechanism where a material fails prematurely under the synergistic action of mechanical stress and a chemical agent. madisongroup.com The applied stress can be well below the material's short-term yield strength. researchgate.net ESC is considered a leading cause of failure for plastic components in service. madisongroup.com
The mechanism of ESC is distinct from direct chemical degradation or molecular breakdown. madisongroup.com It begins with the chemical agent penetrating the polymer's molecular structure, interfering with the intermolecular forces (van der Waals forces) that bind the polymer chains together. madisongroup.com This localized plasticization allows for easier molecular chain slippage and disentanglement under stress, leading to the formation of microscopic voids or crazes. madisongroup.com These crazes act as stress concentrators, which then propagate into cracks, ultimately leading to brittle-like failure of the component. researchgate.net
In the context of TGHPM epoxy networks in an acidic environment, the swelling stresses induced by acid absorption can act as the driving force for crack formation and propagation. nih.gov The physical degradation process observed in concentrated acids, characterized by swelling-induced surface crack formation and subsequent delamination, is a manifestation of ESC phenomena. nih.govacs.org The presence of an external mechanical load would further accelerate this process, reducing the time to failure.
Strategies for Enhancing Long-Term Durability and Service Life
Improving the inherent stability of TGHPM epoxy networks is crucial for extending their service life in demanding applications. Several strategies focus on modifying the polymer network to enhance its resistance to thermal and chemical degradation.
Hybridization with Inorganic Moieties: Incorporating inorganic components into the epoxy network can significantly boost thermal stability. One effective approach is the creation of epoxy-siloxane hybrid networks. Modifying the epoxy resin with siloxane improves char residue at high temperatures, which is beneficial for applications requiring thermal protection. For example, a siloxane-modified epoxy resin showed a 98.9% increase in char residue at 800°C in a nitrogen atmosphere compared to the unmodified version. mtak.hu Similarly, the incorporation of Polyhedral Oligomeric Silsesquioxanes (POSS) as nano-reinforcements can enhance the glass transition temperature and thermal stability of the resulting nanocomposites. mdpi.com
Blending with High-Performance Polymers: Blending TGHPM with other high-stability thermosetting or thermoplastic polymers can create a copolymer or interpenetrating network with superior properties. For instance, blending with phthalonitrile (B49051) resins has been shown to dramatically increase the thermal stability of epoxy systems. The char yield of an epoxy/phthalonitrile blend at 800°C in nitrogen increased from 16% for the pure epoxy to 59.6% for the blend, indicating a synergistic improvement in thermal resistance. ehu.es
Optimized Curing and Post-Curing: The ultimate properties of the epoxy network are highly dependent on achieving a complete cure. A proper curing schedule, often involving a multi-step process with a final post-cure at an elevated temperature, is essential to maximize the crosslink density. denverfloorcoatings.com This ensures that the network achieves its highest potential glass transition temperature and, consequently, its maximum thermal and chemical resistance. denverfloorcoatings.com
Future Research Directions and Emerging Applications
Development of Sustainable and Bio-Based N,N-Diglycidyl-4-glycidyloxyaniline Formulations
A significant area of future research is the development of sustainable and bio-based formulations of this compound. While the core molecule is synthesized from p-aminophenol and epichlorohydrin (B41342), research is exploring the use of bio-derived alternatives for these precursors. vot.plvot.pl The goal is to reduce the environmental impact associated with traditional petroleum-based synthesis.
Key research efforts include:
Bio-based Precursors: Investigating the synthesis of p-aminophenol from biological sources.
Green Chemistry Principles: Applying principles of green chemistry to the synthesis process to minimize waste and energy consumption.
Renewable Curing Agents: Developing curing agents and hardeners from renewable resources to create fully bio-based epoxy systems.
Integration of this compound in Multi-Material Systems
The integration of this compound into multi-material systems is a promising area for creating advanced composites with tailored properties. Its excellent adhesion and compatibility with various reinforcements make it an ideal matrix for high-performance composites. unilongmaterial.compaint.org
Future applications in multi-material systems include:
Aerospace Composites: Used as a matrix resin for carbon and glass fiber composites to manufacture components like aircraft wings and satellite parts that require high strength and temperature resistance. unilongmaterial.com
Automotive Components: Development of lightweight and durable automotive parts, such as brake pads and drive shafts, that can withstand high-temperature impacts. unilongmaterial.com
High-Temperature Adhesives: Formulation of adhesives for bonding metals and ceramics in demanding applications, such as engine components. unilongmaterial.com
Advanced Characterization Techniques for Cured this compound Networks
To fully understand and optimize the performance of cured this compound networks, advanced characterization techniques are being employed. These methods provide insights into the crosslinking density, thermal properties, and mechanical behavior of the cured resin. tandfonline.comresearchgate.net
Table 1: Advanced Characterization Techniques
| Technique | Information Obtained |
|---|---|
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), curing kinetics, and degree of cure. vot.pltandfonline.com |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. vot.pltandfonline.com |
| Dynamic Mechanical Analysis (DMA) | Viscoelastic properties, storage modulus, loss modulus, and tan delta. mdpi.com |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical structure, functional groups, and curing reactions. tandfonline.comscispace.com |
| Scanning Electron Microscopy (SEM) | Morphology and fracture surface analysis. tandfonline.comias.ac.in |
| X-ray Diffraction (XRD) | Crystallinity and structural analysis. tandfonline.comias.ac.in |
These techniques are crucial for quality control and for developing theoretical models that can predict the final properties of the material under different conditions. researchgate.netdtic.mil
Tailoring Polymer Properties through Controlled Synthesis and Curing
The ability to tailor the properties of this compound polymers through controlled synthesis and curing is a key area of ongoing research. By manipulating the reaction conditions and the choice of curing agents, the final properties of the thermoset can be precisely controlled. researchgate.netresearchgate.net
Factors influencing polymer properties:
Stoichiometric Ratio: The ratio of epoxy resin to curing agent significantly affects the crosslinking density and, consequently, the mechanical properties and glass transition temperature. mdpi.com
Curing Cycle: The temperature and duration of the curing process influence the degree of cure and the final network structure. tandfonline.com
Type of Curing Agent: Different curing agents (e.g., amines, anhydrides) result in varied network architectures and performance characteristics. researchgate.netmdpi.com
For instance, studies have shown that blending this compound (also known as triglycidyl-p-aminophenol or TGPAP) with other epoxy resins, like diglycidyl ether of bisphenol F (DGEBF), and curing with agents such as 4,4′-diaminodiphenyl sulfone (DDS), allows for the optimization of properties like the glass transition temperature and processing window. mdpi.com
Exploration of New Catalytic Systems for Polymerization
The exploration of new and more efficient catalytic systems is crucial for controlling the polymerization of this compound. Catalysts play a vital role in accelerating the curing reaction, often allowing for lower curing temperatures and shorter processing times. paint.orgpaint.org
Research in this area focuses on:
Latent Catalysts: Developing catalysts that are inactive at room temperature but become active at elevated temperatures, providing better control over the curing process. google.com
Metal-Based Catalysts: Investigating the catalytic activity of various metal compounds, such as bismuth and silver, in epoxy-diacid and epoxy-anhydride systems. mdpi.com
Amine and Phosphonium (B103445) Catalysts: While effective, traditional amine and phosphonium catalysts can have drawbacks like yellowing and reduced stability. paint.org Research is aimed at developing improved versions that overcome these limitations. paint.org
Lewis Acids: The use of Lewis acids as catalysts can facilitate the formation of covalent bonds between the epoxy resin and the curing agent. mdpi.com
The development of novel catalysts is essential for expanding the applications of this compound into areas requiring specific curing profiles and enhanced performance characteristics. rsc.org
Q & A
Q. What strategies mitigate hydrolytic degradation in epoxy formulations containing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
